molecular formula C13H19Cl2O4P B14733160 Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate CAS No. 6954-80-9

Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate

Cat. No.: B14733160
CAS No.: 6954-80-9
M. Wt: 341.16 g/mol
InChI Key: ROHHOMHGFMWSFV-UHFFFAOYSA-N
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Description

Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C13H19Cl2O4P. It is known for its applications in organic synthesis, particularly in the formation of phosphorylated compounds. The compound features a phosphonate group attached to a propyl chain, which is further connected to a dichlorophenoxy moiety. This structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction can be carried out using diethyl phosphite and 3-(2,4-dichlorophenoxy)propyl bromide under anhydrous conditions. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonic acid.

    Reduction: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphine oxide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The dichlorophenoxy moiety can also interact with hydrophobic regions of proteins, enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[3-(4-chlorophenoxy)propyl]phosphonate
  • Diethyl[3-(2,4-dinitrophenoxy)propyl]phosphonate
  • Diethyl[3-(2,4-dichlorophenoxy)ethyl]phosphonate

Uniqueness

Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is unique due to the presence of two chlorine atoms on the phenoxy ring, which enhances its reactivity and binding affinity in various chemical and biological systems. This makes it more effective in certain applications compared to its analogs with fewer or different substituents.

Properties

CAS No.

6954-80-9

Molecular Formula

C13H19Cl2O4P

Molecular Weight

341.16 g/mol

IUPAC Name

2,4-dichloro-1-(3-diethoxyphosphorylpropoxy)benzene

InChI

InChI=1S/C13H19Cl2O4P/c1-3-18-20(16,19-4-2)9-5-8-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

ROHHOMHGFMWSFV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCOC1=C(C=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

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